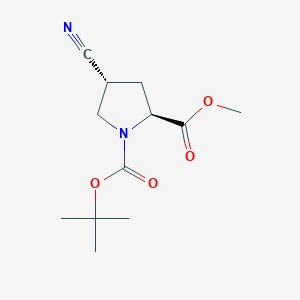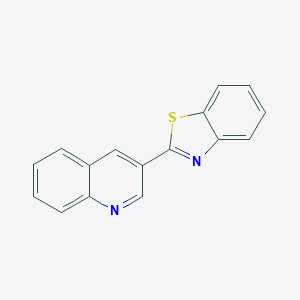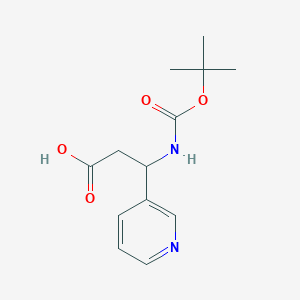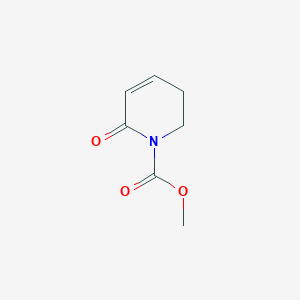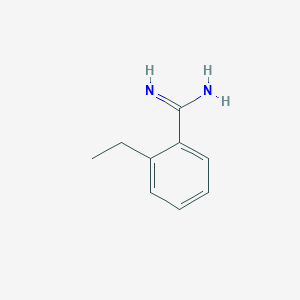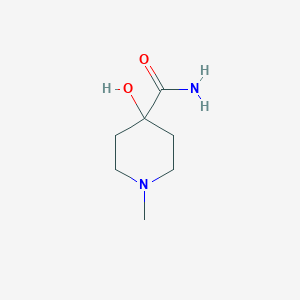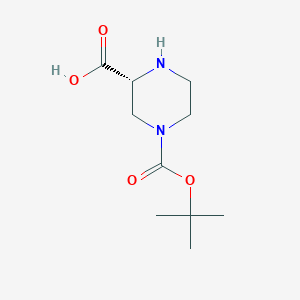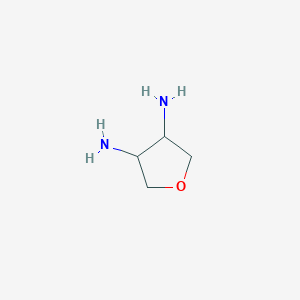
Tetrahydrofuran-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrofuran-3,4-diamine (THF-3,4-diamine) is an organic compound with the chemical formula C4H12N2O. It is a colorless liquid with a faint odor and is primarily used as a monomer in the production of polyurethane and polyurea elastomers. THF-3,4-diamine is also used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of THF-3,4-diamine is not well understood. However, it is believed to act as a nucleophile and react with isocyanates to form urea linkages, which are the basis of polyurethane and polyurea elastomers.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of THF-3,4-diamine are not well studied. However, it is known to be toxic and can cause skin and eye irritation. It is also harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
THF-3,4-diamine has several advantages and limitations for lab experiments. It is a versatile monomer that can be used to synthesize a variety of polyurethane and polyurea elastomers. However, it is toxic and requires proper handling and disposal. It is also expensive and may not be suitable for large-scale production.
Zukünftige Richtungen
There are several future directions for the research and development of THF-3,4-diamine. One direction is to improve the synthesis method to increase the yield and purity of THF-3,4-diamine. Another direction is to study the mechanism of action and biochemical and physiological effects of THF-3,4-diamine to better understand its properties and potential applications. Additionally, research can focus on developing new applications for THF-3,4-diamine, such as in the production of biodegradable polymers or as a building block for new pharmaceuticals and agrochemicals.
Synthesemethoden
THF-3,4-diamine is synthesized by the reaction of 3,4-dichlorotetrahydrofuran with ammonia in the presence of sodium hydroxide. The reaction yields THF-3,4-diamine and sodium chloride as a by-product. The purity of THF-3,4-diamine can be improved by recrystallization from ethanol or acetonitrile.
Wissenschaftliche Forschungsanwendungen
THF-3,4-diamine is used in various scientific research applications. It is used as a monomer in the synthesis of polyurethane and polyurea elastomers, which have excellent mechanical properties and are used in various applications such as coatings, adhesives, and sealants. THF-3,4-diamine is also used as a building block in the synthesis of various pharmaceuticals and agrochemicals, such as fungicides and herbicides.
Eigenschaften
CAS-Nummer |
167822-03-9 |
|---|---|
Produktname |
Tetrahydrofuran-3,4-diamine |
Molekularformel |
C4H10N2O |
Molekulargewicht |
102.14 g/mol |
IUPAC-Name |
oxolane-3,4-diamine |
InChI |
InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2 |
InChI-Schlüssel |
VPSJSRRUXSUNFA-UHFFFAOYSA-N |
SMILES |
C1C(C(CO1)N)N |
Kanonische SMILES |
C1C(C(CO1)N)N |
Synonyme |
3,4-Furandiamine,tetrahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



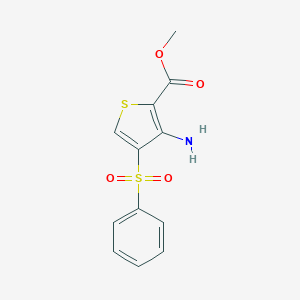
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)
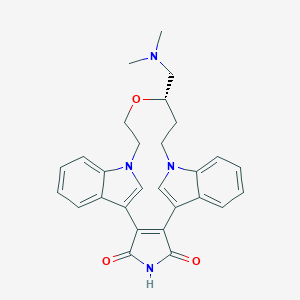
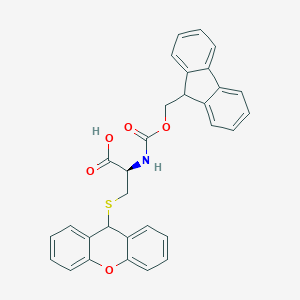
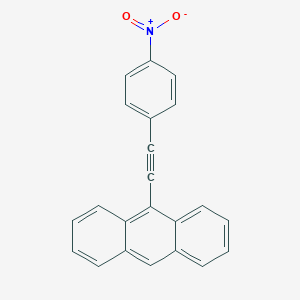
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)
